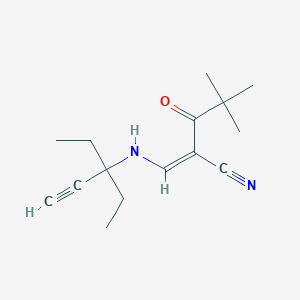

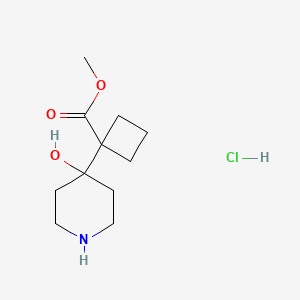

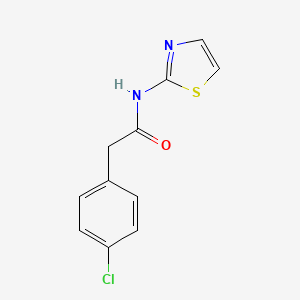

![molecular formula C18H11NO6S2 B2499487 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-81-8](/img/structure/B2499487.png)

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid" is a complex organic molecule that features a thiazolidine core, a functional group known for its presence in various bioactive compounds. The molecule includes several functional groups such as carboxylic acids, a thiazolidine ring, and a sulfanyl group, which may contribute to its potential interactions and reactivity.

Synthesis Analysis

The synthesis of thiazolidine derivatives can involve cyclization reactions, as seen in the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, where the corresponding amino alcohol is cyclized using thionyl chloride in acetonitrile . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, considering the structural similarities with other thiazolidine compounds.

Molecular Structure Analysis

The molecular structure of a related compound, a 5-benzylidene-thiazolidine derivative, shows an essentially planar thiazolidine moiety with the 4-aminobenzoic acid fragment inclined at a significant angle, indicating potential steric interactions within the molecule . This structural information suggests that the compound of interest may also exhibit a planar thiazolidine core with substituents that could influence its overall geometry and intermolecular interactions.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including alkylation and oxidation. For instance, the oxidation of a thiazocine derivative resulted in the formation of sulfoxides, N-oxides, and sulfones, depending on the oxidizing agent used . This indicates that the sulfanyl group in the compound of interest could be susceptible to oxidation, potentially leading to similar products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their supramolecular structures. For example, organotin complexes with 4-sulfanylbenzoic acid exhibit diverse supramolecular structures involving hydrogen bonds and other intermolecular interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the presence of carboxylic acid groups can lead to the formation of hydrogen-bonded dimers and extended networks, as seen in the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to the requested molecule often involve complex reactions that yield heterocyclic structures with potential applications in material science and pharmacology. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored for their base-induced chemiluminescence, indicating a potential for applications in chemical sensors and light-emitting materials (Watanabe et al., 2010). The reactions typically involve singlet oxygenation and further oxidation processes that produce compounds with varying levels of sulfur oxidation, which significantly affects their photophysical properties.

Applications in Material Science

Compounds with structural similarities have been utilized in the construction of copper metal–organic systems, demonstrating the versatility of these molecules in forming complex structures with potential uses in catalysis, molecular recognition, and as components in supramolecular assemblies (Dai et al., 2009). These applications are particularly relevant in the development of new materials with tailored properties for specific industrial and research purposes.

Photophysical and Biological Applications

The unique chemical structures of these compounds also lend themselves to photophysical studies and biological applications. For instance, the synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups on the aromatic ring have been investigated for their potential uses in fluorescent molecules and sensors (Murai et al., 2018). Such studies are crucial for the development of new diagnostic tools and materials for sensing applications.

Propriétés

IUPAC Name |

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIRGMHDHGLVFP-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

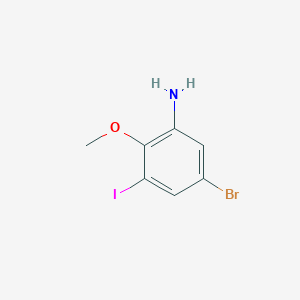

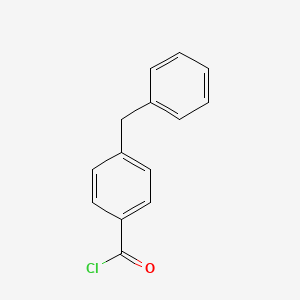

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

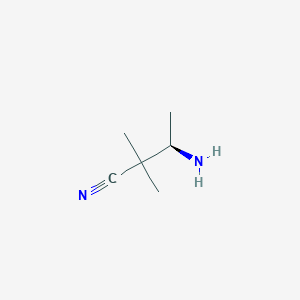

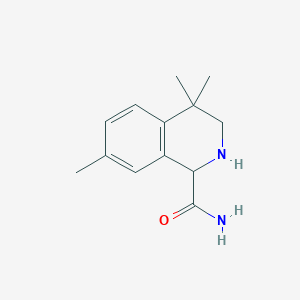

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

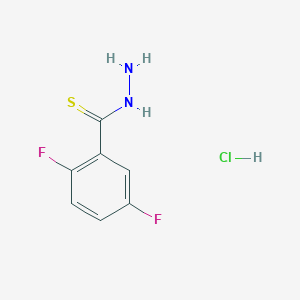

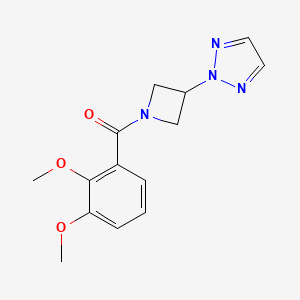

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)